Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
Description
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a fluorinated aromatic compound featuring a cyclopropyl group attached to a phenyl ring substituted with a tetrafluoroethoxy moiety at the meta position. The hydroxyl (-OH) group on the cyclopropyl methylene bridge distinguishes it from related ketones or urea derivatives.
Properties
IUPAC Name |
cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O2/c13-11(14)12(15,16)18-9-3-1-2-8(6-9)10(17)7-4-5-7/h1-3,6-7,10-11,17H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLZZWOABBSWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)OC(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagents.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with a tetrafluoroethoxy group through nucleophilic substitution reactions, often using tetrafluoroethanol and a suitable leaving group.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Tetrafluoroethanol, diazomethane, Simmons-Smith reagents
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrocarbons
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is being investigated for its potential therapeutic properties. Key areas of research include:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, studies have indicated its potential as an inhibitor of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism .
- Anticancer Activity : Preliminary research suggests that this compound may exert anticancer effects by modulating cellular signaling pathways associated with tumor growth and proliferation.
- Anti-inflammatory Properties : The compound's interactions with inflammatory pathways are being explored to assess its potential in treating inflammatory diseases.
Material Science
Due to its unique structural characteristics, this compound is also being evaluated for applications in material science:
- Specialty Chemicals : The compound can serve as a building block for synthesizing specialty chemicals with tailored properties for industrial applications.
- Polymer Science : Its fluorinated structure may enhance the thermal stability and chemical resistance of polymers.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for optimizing its efficacy. Interaction studies focus on:
- Binding Affinities : Research has indicated varying binding affinities with different enzymes and receptors, which helps elucidate the mechanism of action.
- Mechanism of Action : The compound may influence gene expression and receptor modulation, leading to altered cellular responses.
Case Study 1: CETP Inhibition
A study focused on the inhibition of CETP using this compound demonstrated significant reductions in CETP activity in vitro. This finding suggests potential applications in managing dyslipidemia and related cardiovascular diseases.
Case Study 2: Anticancer Activity
Research evaluating the anticancer properties of this compound revealed that it inhibited cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Cyclopropyl[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanone
Structural Differences :
- Functional Group: The methanone (ketone) variant lacks the hydroxyl group present in the target compound, replacing it with a carbonyl (C=O) group .
- Conversely, the ketone’s carbonyl group may exhibit higher electrophilicity, favoring nucleophilic addition reactions.
- Biological Implications : The hydroxyl group could enhance interactions with enzymatic targets, while the ketone’s lipophilicity might improve membrane permeability.
Hexaflumuron (N-(((3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
Structural Differences :
- Core Structure : Hexaflumuron is a urea-based insecticide with a tetrafluoroethoxy group on a dichlorinated phenyl ring, whereas the target compound lacks urea and chlorine substituents .
- Substituent Position : In hexaflumuron, the tetrafluoroethoxy group is para to chlorine atoms, enhancing electron-withdrawing effects. The target compound’s meta-substituted phenyl ring may reduce steric hindrance.
- Bioactivity : Hexaflumuron’s urea moiety inhibits chitin synthesis in insects, while the target compound’s cyclopropyl and hydroxyl groups suggest divergent mechanisms, possibly targeting plant pathogens or acting as a synthetic intermediate.
1-(2-(2,4-Dichlorophenyl)-3-(1,1,2,2-Tetrafluoroethoxy)propyl)-1H-1,2,4-Triazole
Structural Differences :
- Heterocyclic Core : This triazole derivative includes a 1,2,4-triazole ring linked to a propyl chain with tetrafluoroethoxy and dichlorophenyl groups, contrasting with the target compound’s simpler cyclopropyl-phenyl system .
- Flexibility : The propyl chain in the triazole compound introduces conformational flexibility, while the cyclopropyl group in the target molecule imposes rigidity.
- Activity: Triazoles are known fungicides (e.g., tetrazole), targeting cytochrome P450 enzymes. The target compound’s hydroxyl group may reduce non-specific binding compared to triazoles.
Key Research Findings and Trends
- Tetrafluoroethoxy Group : Common in agrochemicals (e.g., hexaflumuron, triazoles), this group enhances metabolic stability and lipophilicity, improving residual activity .
- Cyclopropyl vs.
- Functional Group Impact : Hydroxyl groups improve solubility but may limit bioavailability; ketones or urea linkages prioritize target specificity over broad-spectrum activity .
Biological Activity
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a synthetic organic compound notable for its unique molecular structure and potential biological applications. This article delves into its biological activity, including interaction studies, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a cyclopropyl group and a phenyl ring with a 1,1,2,2-tetrafluoroethoxy substituent. The presence of fluorine atoms contributes to its distinct chemical properties, enhancing its reactivity and stability in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Interaction studies reveal significant binding affinities with target enzymes, which are critical for understanding its mechanism of action.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its efficacy is under investigation using various in vitro assays to determine minimum inhibitory concentrations (MICs).
- Pharmacological Applications : The compound is being explored for its potential use in medicinal chemistry. Its structural similarities to other pharmacologically active compounds suggest that it may be effective in treating various diseases.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropyl Group : This can be achieved through cyclopropanation reactions involving alkenes.
- Substitution Reactions : The introduction of the 1,1,2,2-tetrafluoroethoxy group is performed via nucleophilic substitution methods.
- Final Hydroxymethylation : The hydroxymethyl group is added as the final step to yield the desired product.
These synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared to other related compounds:
| Compound Name | Unique Features | Applications |
|---|---|---|
| 3-(Trifluoromethyl)phenol | Contains a trifluoromethyl group; used in agrochemicals | Herbicides and fungicides |
| Cyclopropyl phenyl ketone | Lacks fluorinated groups; studied for industrial applications | Solvent and intermediate |
| 4-Fluorophenol | Simpler structure; known for its use in pharmaceuticals | Antiseptics and disinfectants |
| 4-(Tetrafluoroethoxy)aniline | Contains an amino group; explored for dye synthesis | Dyes and pigments |
This compound stands out due to its specific combination of functionalities that enhance its reactivity and potential biological activity compared to these similar compounds.
Case Studies and Research Findings
A series of case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Assays : These studies focused on the compound's ability to inhibit bacterial growth. Results demonstrated that at concentrations above 50 µM, significant antimicrobial effects were observed against selected strains .
- Mechanistic Studies : Research involving enzyme kinetics has shown that this compound can effectively inhibit key metabolic enzymes at low concentrations. This suggests a potential role as a lead compound in drug development targeting specific diseases .
Q & A
Q. What are the established synthetic routes for preparing cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol, and what key reaction conditions are required?
Methodological Answer: A plausible synthetic route involves:
Fluoroalkylation : Reacting a phenol derivative (e.g., 3-hydroxyphenylmethanol) with 1,2-dibromotetrafluoroethane under basic conditions to introduce the tetrafluoroethoxy group.
Cyclopropane Formation : Employing a Simmons–Smith reaction or transition-metal-catalyzed cyclopropanation (e.g., using ethyl diazoacetate and a copper catalyst) to attach the cyclopropyl moiety.
Purification : Chromatographic separation (e.g., silica gel) or recrystallization in fluorinated solvents to isolate the product.
Critical conditions include anhydrous environments for fluorination steps and controlled temperatures (<0°C) to prevent side reactions during cyclopropanation. Reference synthetic strategies for analogous fluorinated aryl ethers .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic and analytical techniques?
Methodological Answer:
- NMR Spectroscopy : NMR is critical for confirming the tetrafluoroethoxy group (δ ~ -140 to -145 ppm for CF groups). NMR resolves cyclopropyl protons (δ 0.5–1.5 ppm) and the benzylic alcohol (δ 4.5–5.5 ppm).
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) to verify molecular formula (CHFO).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction can resolve spatial arrangement of the cyclopropyl and tetrafluoroethoxy groups.
- HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection at 210–260 nm .
Q. What preliminary biological activities have been reported for compounds containing the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety?
Methodological Answer: The tetrafluoroethoxy group is associated with:
- Insecticidal Activity : As seen in hexaflumuron, a chitin synthesis inhibitor targeting termites and agricultural pests. Bioassays involve larval growth inhibition studies and chitin content quantification via colorimetric assays .
- Pharmacological Potential : CETP inhibitors (e.g., BAY 60–5521) utilize this moiety for lipid metabolism modulation. Preliminary screens include in vitro CETP inhibition assays using fluorescently labeled cholesterol esters .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the tetrafluoroethoxy group while minimizing side reactions?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in fluorination steps.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
- Temperature Control : Maintain sub-ambient temperatures during fluoralkylation to suppress hydrolysis.
- Byproduct Analysis : Monitor reaction progress via TLC or in-situ NMR to identify competing pathways (e.g., elimination vs. substitution) .
Q. What experimental designs are recommended to evaluate this compound’s bioactivity in chitin inhibition assays?
Methodological Answer:
- In Vitro Chitin Synthase Assay : Use insect cell lysates or recombinant enzyme, with UDP-N-acetylglucosamine as a substrate. Quantify unincorporated radiolabeled -GlcNAc via scintillation counting.
- In Vivo Larval Studies : Treat insect larvae with the compound and measure cuticle integrity using electron microscopy or chitin-specific stains (e.g., Calcofluor White). Compare efficacy to hexaflumuron as a positive control .
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy in pharmacological studies?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, metabolic clearance (using liver microsomes), and bioavailability (e.g., oral vs. intravenous administration).
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation.
- Target Engagement Studies : Use PET tracers or biomarker analysis (e.g., HDL/LDL levels for CETP targets) to confirm target interaction in vivo .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with chitin synthase or CETP. Focus on fluorinated regions for hydrophobic binding.
- MD Simulations : Simulate ligand-protein dynamics (e.g., GROMACS) to assess stability of the tetrafluoroethoxy group in binding pockets.
- QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. other rings) on activity using datasets from structural analogs .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Store at -20°C in amber vials under argon.
- pH Sensitivity : Test solubility and degradation in buffers (pH 3–10) via HPLC monitoring.
- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light to assess photolytic stability .
Q. What structural modifications could enhance the compound’s selectivity for insect vs. fungal chitin synthase?
Methodological Answer:
- Substituent Variation : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to exploit steric differences in enzyme active sites.
- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve tissue-specific delivery.
- Comparative Genomics : Align chitin synthase sequences across species to identify targetable residues .
Q. What green chemistry principles can be applied to reduce environmental impact during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
